1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one
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Overview
Description
1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one is an organic compound that features a bromophenyl group attached to an ethanone backbone with an isopropylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one typically involves the reaction of 2-bromobenzaldehyde with isopropyl mercaptan in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include:
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
- Reduction: Sodium borohydride, lithium aluminum hydride
- Substitution: Amines, thiols
Major Products Formed:
- Sulfoxides and sulfones (oxidation)
- Alcohols (reduction)
- Substituted derivatives (substitution)
Scientific Research Applications
1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and isopropylthio substituent contribute to its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-2-(isopropylthio)ethan-1-one
- 1-(2-Fluorophenyl)-2-(isopropylthio)ethan-1-one
- 1-(2-Methylphenyl)-2-(isopropylthio)ethan-1-one
Comparison: 1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chlorinated, fluorinated, or methylated analogs, the brominated compound may exhibit different chemical and biological properties, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C11H13BrOS |
---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H13BrOS/c1-8(2)14-7-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 |
InChI Key |
KAQZYCZXJUOUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
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